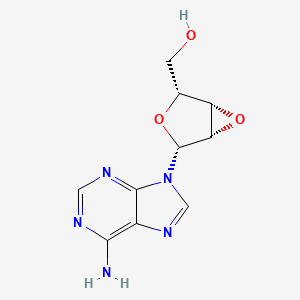

2',3'-Epoxyadenosine

Description

Context within Adenosine (B11128) Analogues and Modified Nucleosides

Nucleosides are fundamental biological molecules that form the building blocks of DNA and RNA. wikipedia.org Modified nucleosides, which are structural analogues of their natural counterparts, are a cornerstone of medicinal chemistry and molecular biology. wikipedia.orgmdpi.com These modifications can occur on the heterocyclic base or the sugar moiety and are designed to alter the compound's chemical properties and biological activity. acs.orgfrontiersin.org

2',3'-Epoxyadenosine is a prime example of a ribose-modified nucleoside. acs.org Such sugar-modified analogues are widely investigated for their potential as therapeutic agents, particularly in antiviral and anticancer research. frontiersin.orgrsc.org The rationale behind these modifications is that they can lead to compounds that interfere with cellular or viral enzymatic processes. wikipedia.org For instance, they can be incorporated into growing nucleic acid chains during replication, leading to chain termination, or they can act as inhibitors of key enzymes. ontosight.ai The specific modification on the sugar, such as the 1'-C-methyl or the 2',3'-epoxy group, has a pronounced impact on the furanose conformation and, consequently, on the molecule's binding affinity and selectivity for biological targets like adenosine receptors or viral polymerases. acs.orgnih.gov

Historical Perspectives in Nucleoside Synthesis and Reactivity

The field of nucleoside chemistry has a rich history that began with the discovery of nucleic acids in the late 19th century. numberanalytics.com However, it was the elucidation of the DNA double helix structure in 1953 that truly catalyzed the interest of chemists in synthesizing these complex biomolecules. trilinkbiotech.com The mid-20th century saw pioneering work by researchers like Lord Todd, who accomplished the first chemical synthesis of a dinucleotide, and Har Gobind Khorana, who developed key concepts for the sequential synthesis of oligonucleotides. trilinkbiotech.combiosynth.com

This foundational work paved the way for the synthesis of a vast array of modified nucleosides. numberanalytics.combiosynth.com The development of synthetic routes to compounds like this compound emerged from the desire to create nucleoside analogues with unique reactivity for further chemical elaboration. biopolymers.org.ua These epoxy nucleosides were recognized as valuable precursors for producing other modified nucleosides, which were needed to probe enzyme mechanisms and develop new therapeutic agents. nih.gov The synthesis of analogues containing this compound has been part of broader efforts in the phosphotriester approach to creating oligonucleotide analogues. biopolymers.org.uaresearchgate.net

Significance of Epoxide Functionality in Carbohydrate and Nucleoside Derivatives

The epoxide, or oxirane, is a three-membered heterocyclic ring containing oxygen. This structure is characterized by significant ring strain, which makes it highly reactive toward nucleophiles. researchgate.net In organic synthesis, epoxides are exceptionally useful intermediates because they can undergo ring-opening reactions that are often highly regioselective and stereoselective. researchgate.netahievran.edu.tr This reactivity allows for the controlled introduction of a wide variety of functional groups. ahievran.edu.tr

In the context of carbohydrate and nucleoside chemistry, epoxy derivatives are pivotal precursors for synthesizing diverse and often rare modified molecules. nih.govresearchgate.net The epoxide ring can be opened by a range of nucleophiles, including amines, azides, and organometallic reagents, to introduce new substituents at specific positions on the sugar ring. nih.govresearchgate.net

Specifically, 2',3'-epoxy nucleosides like this compound are versatile substrates for creating nucleosides with substitutions at the 2' or 3' position. nih.gov The ring-opening of these epoxides is a key strategy for producing branched-chain nucleosides and other analogues. nih.gov A notable example of its synthetic utility is the reaction of this compound with aqueous ammonia (B1221849), which regioselectively opens the epoxide ring to yield 3'-amino-3'-deoxyadenosine (B1194517), another important nucleoside analogue. vulcanchem.com This highlights the role of this compound not as an end product, but as a critical stepping stone in the synthesis of other valuable compounds for biological and medicinal research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40110-98-3 |

|---|---|

Molecular Formula |

C10H11N5O3 |

Molecular Weight |

249.23 g/mol |

IUPAC Name |

[(1S,2R,4R,5S)-4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)/t4-,6+,7+,10-/m1/s1 |

InChI Key |

RANSNKOSWWZYEJ-XJCFNFQFSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]4[C@@H](O4)[C@H](O3)CO)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,3 Epoxyadenosine and Its Analogues

Phosphotriester Approach in Solution

Catalytic Systems for Internucleotide Coupling Reactionsbiopolymers.org.uapsu.edu

The efficiency and speed of the phosphotriester approach are significantly enhanced by the use of nucleophilic catalysts. ttu.eepsu.edu These catalysts activate the phosphodiester component, facilitating its reaction with the hydroxyl group of the incoming nucleoside.

N-methylimidazole (MeIm) also functions as a nucleophilic catalyst in phosphotriester condensations. ttu.eepsu.eduoup.com However, in the synthesis of (2'-5')-triadenylate analogues with a 3'-terminal epoxyadenosine, the reaction yields with N-methylimidazole were found to be lower (80–85%) compared to those achieved with 4-ethoxypyridine (B3339012) N-oxide. biopolymers.org.uabiopolymers.org.ua This resulted in lower final yields of the target triadenylates, ranging from 21–25%, in contrast to the 29–35% yields obtained when using the N-oxide catalyst. biopolymers.org.uabiopolymers.org.ua

Table 1: Comparison of Catalytic Systems in the Synthesis of 3'-Terminal Epoxyadenosine Analogues biopolymers.org.uabiopolymers.org.ua

| Catalyst | Coupling Reaction Yield | Final Trimer Yield | Reaction Time |

| 4-ethoxypyridine N-oxide (EPO) | 86–92% | 29–35% | < 5 min |

| N-methylimidazole (MeIm) | 80–85% | 21–25% | Not specified |

Precursors and Protecting Group Strategiespsu.edu

The successful synthesis of complex molecules like 2',3'-epoxyadenosine and its oligonucleotides hinges on the strategic use of precursors and protecting groups. umich.edupressbooks.pubjocpr.com Protecting groups temporarily mask reactive functional groups to prevent unwanted side reactions during synthesis. pressbooks.pubjocpr.comorganic-chemistry.org

2',3'-Anhydroadenosine (B1194991) serves as a key precursor in the synthesis of this compound. The synthesis of an epoxy analogue of 2'-5'-triadenylate has been achieved using a 6-N-protected 2',3'-anhydroadenosine derivative. nbuv.gov.ua Furthermore, this compound itself can be a precursor for other modified nucleosides; for example, it can be treated with aqueous ammonia (B1221849) to produce 3'-amino-3'-deoxyadenosine (B1194517) through the opening of the epoxide ring. vulcanchem.com

Solid-Phase Synthesis Approaches for Oligonucleotides Containing this compound Moietiespsu.edu

Solid-phase synthesis is the method of choice for the routine production of oligonucleotides due to its efficiency and amenability to automation. atdbio.comwikipedia.orgdanaher.com This technique involves the sequential addition of protected nucleoside monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support. wikipedia.orgdanaher.comumich.edu The phosphoramidite (B1245037) method is the most commonly used chemistry in solid-phase oligonucleotide synthesis. atdbio.comwikipedia.org

The synthesis cycle typically involves four main steps:

Detritylation: Removal of the acid-labile 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. wikipedia.orgdanaher.com

Coupling: Addition of the next phosphoramidite monomer, which is activated by a reagent like tetrazole, to the 5'-hydroxyl of the support-bound nucleoside. atdbio.comwikipedia.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. atdbio.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine. atdbio.comwikipedia.org

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. atdbio.com While the general principles of solid-phase synthesis are well-established, the incorporation of modified nucleosides like this compound requires specialized phosphoramidite building blocks and potentially modified deprotection conditions. psu.edu The development of such methods allows for the creation of oligonucleotides with tailored properties for various applications in research and medicine. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with the versatility of chemical reactions to construct complex molecules. While direct enzymatic epoxidation on the adenosine (B11128) sugar is not a widely reported primary route, chemoenzymatic cascades are instrumental in the synthesis of nucleoside analogues. researchgate.nettandfonline.com These strategies often involve the enzymatic synthesis of a key nucleoside or a precursor, which is then subjected to chemical modifications.

The application of enzymes in nucleoside synthesis typically focuses on the formation of the N-glycosidic bond or the modification of the nucleobase. Enzymes such as nucleoside phosphorylases (NPs) and nucleoside 2'-deoxyribosyltransferases (NDTs) are employed in biocatalytic cascades to produce various nucleoside analogues. academie-sciences.fr For instance, nucleoside phosphorylases catalyze the reversible phosphorolysis of nucleosides, allowing for the subsequent incorporation of a different nucleobase. tandfonline.com Similarly, transglycosylase enzymes can be used to prepare a suite of ribonucleoside analogues. rsc.org

In the context of epoxide-containing nucleosides, a feasible chemoenzymatic approach would involve an initial enzymatic step to create a modified nucleoside precursor. This could be followed by chemical steps to introduce the double bond and subsequent epoxidation. An example of a multi-step chemoenzymatic process is the synthesis of the antiviral drug molnupiravir, which utilizes enzymes like uridine (B1682114) phosphorylase and pyruvate (B1213749) oxidase in a cascade. researchgate.net Another approach involves the use of aldolases, which catalyze stereoselective C-C bond formation, to prepare acyclic nucleoside analogues from nucleobase derivatives. researchgate.net

Although few chemoenzymatic routes have been described in the literature for epoxide-containing nucleosides specifically, the principles are well-established for other complex analogues. academie-sciences.fr The highly chemoselective nature of enzymes allows for transformations under mild conditions, which is advantageous when dealing with sensitive functional groups. researchgate.net The development of engineered enzymes with broader substrate promiscuity continues to expand the potential for creating novel precursors for compounds like this compound. tandfonline.comacademie-sciences.fr

Stereoselective Synthesis of Epoxide-Containing Nucleosides

The stereocontrolled synthesis of the epoxide ring on the sugar moiety is crucial for determining the stereochemistry of the final nucleoside analogue. Chemical methods have been developed that provide high levels of stereoselectivity in the formation of these epoxides.

A prominent strategy for synthesizing 1',2'-epoxy nucleosides involves the epoxidation of a corresponding 1',2'-unsaturated nucleoside precursor. For example, the epoxidation of 3',5'-O-(di-tert-butylsilylene)-1',2'-unsaturated uridine with dimethyldioxirane (B1199080) (DMDO) occurs stereoselectively from the α-face to yield the 1',2'-α-epoxide. acs.orgnih.gov This epoxide serves as a key intermediate for synthesizing 1'-branched ribonucleosides. The subsequent ring-opening reaction with organoaluminum reagents proceeds with preferential syn-opening of the epoxide ring, yielding the β-anomers. acs.orgnih.gov A similar approach has been successfully applied to the synthesis of 1'-branched adenosine analogues. acs.org

The synthesis of 2',3'-ribo-epoxides was described by Robins and colleagues. biopolymers.org.ua This work laid the foundation for using these epoxides as precursors for 3'-substituted xylofuranosyl nucleosides and the corresponding lyxo-epoxide. biopolymers.org.ua The this compound intermediate is valuable for producing other analogues; for instance, it can be treated with aqueous ammonia to open the epoxide ring and form 3'-amino-3'-deoxyadenosine.

Analogues of (2'-5')-triadenylate containing a 3'-terminal epoxyadenosine have been synthesized using a phosphotriester approach in solution. researchgate.netbiopolymers.org.ua This method has been shown to be efficient, with high yields for the coupling reactions. biopolymers.org.uabiopolymers.org.ua The use of 4-ethoxypyridine N-oxide as a nucleophilic catalyst in these coupling reactions resulted in faster reaction times and higher yields compared to N-methylimidazole. biopolymers.org.uabiopolymers.org.ua

The stereoselective formation of adducts has also been studied with other epoxy-containing molecules reacting with nucleosides. The reaction of 2,3-epoxy-4-hydroxynonanal (B45736) with adenine (B156593) nucleosides resulted in the stereoselective formation of 1,N6-etheno adducts. nih.gov This highlights the principle of how the stereochemistry of an epoxide can direct the outcome of its reactions with nucleosides.

Below is a table summarizing key findings in the stereoselective synthesis of epoxide-containing nucleosides.

| Starting Material | Reagent(s) | Product | Key Finding | Reference(s) |

| 3',5'-O-(di-tert-butylsilylene)-1',2'-unsaturated uridine | Dimethyldioxirane (DMDO) | 1',2'-α-epoxide | Epoxidation proceeds stereoselectively from the α-face. | acs.org, nih.gov |

| 1',2'-α-epoxy uridine derivative | Organoaluminum reagents (e.g., Me₃Al, Et₃Al) | β-anomers of 1'-branched uridine derivatives | Preferential syn-opening of the epoxide ring leads to β-anomers. | acs.org, nih.gov |

| 1',2'-unsaturated adenosine derivative | Dimethyldioxirane (DMDO), then Me₃Al | 1'-methyladenosine derivative (β-anomer) | Stereoselective C-C bond formation at the anomeric position. | acs.org |

| 6-N-protected 2',3'-anhydroadenosine derivatives | Phosphotriester coupling reagents | (2'-5')-triadenylate with 3'-terminal epoxyadenosine | Efficient synthesis using 4-ethoxypyridine N-oxide as a catalyst. | biopolymers.org.ua, biopolymers.org.ua |

Chemical Transformations and Reactivity of the 2 ,3 Epoxy Functionality

Ring-Opening Reactions

The significant ring strain of the epoxide, estimated at about 13 kcal/mol, makes it susceptible to cleavage by both acids and bases under conditions where other ethers would remain inert. masterorganicchemistry.comlibretexts.orglibretexts.org This reactivity is central to the synthetic utility of 2',3'-epoxyadenosine.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of epoxides can proceed through mechanisms with SN1 or SN2 characteristics, depending on the reaction conditions and the structure of the epoxide. libretexts.orglibretexts.org

Under basic or nucleophilic conditions, the reaction typically follows an SN2 pathway. masterorganicchemistry.comlibretexts.org A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. libretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.com The process is driven by the relief of the significant ring strain. masterorganicchemistry.comlibretexts.org For this pathway to be effective, a potent nucleophile is required, as the alkoxide that is formed is a poor leaving group. masterorganicchemistry.comlibretexts.org

In contrast, acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen, creating a better leaving group. libretexts.orglibretexts.org This is followed by nucleophilic attack. The mechanism can exhibit characteristics between a pure SN1 and SN2 reaction. libretexts.orglibretexts.org The transition state has significant carbocation character, influencing which carbon is attacked. libretexts.org

Regioselectivity of Ring-Opening

Regioselectivity in the ring-opening of unsymmetrical epoxides is a critical aspect, determined by the reaction mechanism. libretexts.org

In base-catalyzed SN2 reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org This steric factor is the dominant influence on the reaction's regioselectivity. libretexts.org

Under acidic conditions, the regioselectivity is governed by electronic factors. The nucleophile attacks the carbon atom that can better stabilize the partial positive charge of the transition state. libretexts.orgstackexchange.com Therefore, for epoxides with primary and secondary carbons, the attack is generally at the less substituted carbon (SN2-like). libretexts.org However, if a tertiary carbon is present, it becomes the preferred site of attack due to the greater stabilization of the carbocation-like transition state (SN1-like). libretexts.orglibretexts.orgstackexchange.com In the context of nucleoside epoxides, such as those derived from uridine (B1682114), reactions with certain organoaluminum reagents have shown preferential syn-opening of the epoxide ring. acs.orgacs.orgcapes.gov.br

Reagents for Epoxide Cleavage (e.g., organoaluminum reagents)

A diverse array of reagents can be employed to cleave the epoxide ring in nucleosides, with organoaluminum reagents being particularly notable for their utility in forming carbon-carbon bonds. nih.gov These reagents are used in the stereoselective synthesis of branched-sugar nucleosides from epoxy-sugar precursors. nih.gov For example, the reaction of 1',2'-epoxy nucleosides with various organoaluminum reagents like trimethylaluminum (B3029685) (Me₃Al) and diethylaluminum cyanide leads to the formation of 1'-branched nucleoside analogues. acs.orgnih.govnih.gov A similar strategy has been applied to the synthesis of 1'-branched adenosine (B11128) analogues. acs.orgacs.orgnih.gov

Other nucleophiles successfully used for epoxide ring-opening include:

Hydroxide ions (OH⁻) masterorganicchemistry.comlibretexts.org

Alkoxides (RO⁻) masterorganicchemistry.com

Grignard reagents (RMgX) libretexts.orglibretexts.org

Organolithium reagents (RLi) masterorganicchemistry.com

Amines and thiols beilstein-journals.org

Hydrogen halides (HX) libretexts.org

The choice of reagent and catalyst system can even be used to control the regioselectivity of the reaction. For instance, in nickel-catalyzed couplings, an iodide co-catalyst can direct the opening to the less hindered position, while a titanocene (B72419) co-catalyst can favor the more hindered position. nih.gov

Phosphorylation Reactions of this compound

Phosphorylation is a crucial reaction in prebiotic chemistry, representing a key step toward the formation of nucleotides and, subsequently, RNA.

Formation of 2',3'-Cyclic Phosphates

Ribonucleoside 2',3'-cyclic phosphates are significant intermediates in both chemical and enzymatic RNA hydrolysis. ttu.ee They can be formed through the intramolecular attack of a neighboring hydroxyl group on a phosphate (B84403) group. ttu.ee In prebiotic contexts, various phosphorylating agents have been investigated. The phosphorylation of adenosine can yield products including 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). nih.govroyalsocietypublishing.org This reaction has been observed using phosphate sources like hydroxyapatite (B223615) in semi-aqueous solvents at elevated temperatures. nih.govroyalsocietypublishing.org Similarly, trimetaphosphate is another effective phosphorylating agent that can produce 2',3'-cyclic phosphates from nucleosides. nih.govnih.gov

Mechanistic Investigations of Phosphorylation under Prebiotic Conditions

The phosphorylation of nucleosides on the early Earth presents a significant challenge, often referred to as the "phosphate problem," due to the low solubility of phosphate minerals and the thermodynamically unfavorable nature of phosphorylation in aqueous environments. nih.govresearchgate.net Research has explored various mechanisms to overcome these hurdles.

One proposed pathway involves the use of more reactive phosphorus compounds, such as amidophosphates, which have been shown to facilitate phosphorylation reactions effectively. researchgate.net Recent studies demonstrate that pyrophosphite, a plausible prebiotic species, can react with ammonia (B1221849) to form amidophosphite, which then oxidizes to monoamidophosphate (MAP) and diamidophosphate (B1260613) (DAP). These P-N compounds can phosphorylate nucleosides with yields up to 65%. researchgate.net

Another avenue of investigation involves reactions in non-aqueous or semi-aqueous environments, such as urea-based eutectic solvents, which can improve the solubility of minerals like hydroxyapatite. nih.govroyalsocietypublishing.org The presence of certain minerals and metal ions (e.g., Mg²⁺, Ni²⁺) can also catalyze the reaction. nih.govnih.gov For example, the phosphorylation of adenosine with pyrophosphate is promoted by urea (B33335) and Mg²⁺ in simulated hot-drying conditions, yielding various products including 2',3'-cUMP (from uridine). nih.gov These studies highlight plausible geochemical pathways for the formation of essential biological building blocks like cyclic phosphates from precursors such as this compound on the prebiotic Earth.

Intramolecular Transformations

The strained epoxide ring of this compound facilitates several intramolecular reactions, leading to the formation of structurally distinct nucleoside analogs. These transformations typically involve the participation of neighboring functional groups within the molecule, leading to cyclization or rearrangement.

One of the prominent intramolecular transformations is the degradation and rearrangement to form 3'-substituted xylofuranosyl nucleosides. biopolymers.org.ua This process involves the intramolecular attack of a nucleophile, often the N3 position of the adenine (B156593) base, on the epoxide ring. This can lead to the formation of a transient cyclonucleoside intermediate, which is then opened to yield a product with an altered sugar pucker. For instance, adenosine 2',3'-ribo-epoxide can undergo intramolecular degradation to form 3'-substituted xylofuranosyl nucleosides. biopolymers.org.ua

The formation of cyclonucleosides is a significant class of intramolecular transformation. nih.gov These are bicyclic structures formed by the covalent linkage between the base and the sugar moiety. In the context of this compound, the N3 atom of the adenine base can act as an internal nucleophile, attacking the C3' carbon of the epoxide. This results in the formation of an N3,3'-cyclonucleoside. Such cyclonucleosides are valuable intermediates in synthetic chemistry, allowing for the introduction of various functional groups onto the sugar ring with specific stereochemistry. nih.gov

These intramolecular reactions are often influenced by reaction conditions, such as pH and temperature, which can dictate the final product distribution.

Table 1: Examples of Intramolecular Transformations of this compound Derivatives

| Starting Material | Transformation Type | Product(s) | Reference |

| Adenosine 2',3'-ribo-epoxide | Rearrangement | 3'-Substituted xylofuranosyl nucleosides | biopolymers.org.ua |

| This compound | Intramolecular Cyclization | N3,3'-Cycloadenosine | nih.gov |

Reactivity Profile as an Electrophilic Species

The defining characteristic of the 2',3'-epoxy functionality is its electrophilic nature. An electrophile is a chemical species that is attracted to electrons and accepts an electron pair to form a new covalent bond. byjus.com The carbon atoms of the epoxide ring (C2' and C3') are electron-deficient due to the polarization of the C-O bonds, making them susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is significantly enhanced by the high ring strain of the oxirane, which is relieved upon nucleophilic attack and subsequent ring-opening. masterorganicchemistry.com

The reaction of this compound with various nucleophiles is a cornerstone of its chemical utility, providing a pathway to a wide array of 2'- and 3'-substituted nucleoside analogs. The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2' or C3' position) is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. ahievran.edu.tr

Under basic or neutral conditions, the reaction generally follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.com In the case of this compound, the C3' position is often the primary site of attack. However, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate that has partial carbocation character at the more substituted carbon. This can alter the regioselectivity of the attack. reddit.com

The electrophilic character of this compound allows it to react with a diverse range of nucleophiles, including oxygen, nitrogen, and sulfur-based species. nih.govnih.gov This reactivity is fundamental to its role as a building block in the synthesis of modified oligonucleotides and other biologically active molecules. biopolymers.org.ua

Table 2: Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Resulting Product Type | Reference |

| Oxygen Nucleophiles | Water (H₂O), Alcohols (ROH) | Diols, Alkoxy alcohols | masterorganicchemistry.com |

| Nitrogen Nucleophiles | Azide (B81097) (N₃⁻), Amines (RNH₂) | Azido nucleosides, Amino nucleosides | nih.gov |

| Sulfur Nucleophiles | Thiols (RSH) | Thioether-substituted nucleosides | nih.gov |

| Carbon Nucleophiles | Grignard Reagents (RMgX) | Carbon-substituted nucleosides | masterorganicchemistry.com |

Molecular and Cellular Mechanisms of Biological Activity

Effects on Cellular Migration Processes

Based on the available research, there is currently no specific information detailing the effects of 2',3'-Epoxyadenosine on cellular migration processes.

Specific studies on the modulation of bone marrow stem cell migration by this compound are not available in the current body of scientific literature.

There is no specific information available regarding the impact of this compound on the inclusion of cells in tissues such as the spleen.

Modulation of Intracellular Signaling Pathways

While this compound is a component of the 2',3'-cAMP-adenosine pathway, specific details on its role in the direct activation of the broader cAMP system or its effect on intercellular cAMP levels are not extensively characterized. nih.govnih.gov The pathway involves the metabolism of extracellular 2',3'-cAMP to 2'-AMP and 3'-AMP, which are then further metabolized to adenosine (B11128). nih.govnih.gov

There is no direct evidence to suggest that this compound activates the intracellular 3',5'-cAMP signaling system in the manner of a primary signaling molecule.

The metabolism of extracellular this compound is a key part of a pathway that ultimately increases extracellular levels of adenosine. nih.govnih.gov However, its direct impact on altering intercellular cAMP levels has not been a primary focus of the available research.

Influence on Cell Proliferation and Apoptosis in Specific Cell Types

Significant research has been conducted on the effects of this compound on cell proliferation and apoptosis in particular cell lines. The compound has been shown to inhibit cell proliferation and promote apoptosis. nih.govnih.gov

In various cell types, this compound has demonstrated potent anti-proliferative effects. nih.gov This is particularly notable in vascular smooth muscle cells and glomerular mesangial cells. nih.govnih.gov The inhibition of proliferation in these cells is partly mediated by the metabolic conversion of 2',3'-cAMP to adenosine, which then acts on A2B receptors. nih.gov However, it has been observed that 2',3'-cAMP can also exert anti-proliferative effects independently of its conversion to adenosine. nih.gov

Regarding apoptosis, this compound is known to facilitate the activation of mitochondrial permeability transition pores. nih.govnih.gov The opening of these pores is a critical event that can lead to programmed cell death (apoptosis) and necrosis. nih.govnih.gov

Interactive Data Table: Effects of this compound on Cell Proliferation and Apoptosis

| Cell Type | Effect on Proliferation | Apoptotic Mechanism |

| Vascular Smooth Muscle Cells | Inhibition nih.govnih.gov | Facilitates activation of mitochondrial permeability transition pores nih.govnih.gov |

| Glomerular Mesangial Cells | Inhibition nih.govnih.gov | Facilitates activation of mitochondrial permeability transition pores nih.govnih.gov |

| Aortic Vascular Smooth Muscle Cells | Inhibition nih.gov | Not specified |

| Coronary Artery Vascular Smooth Muscle Cells | Inhibition nih.gov | Not specified |

Potential Roles in Broad Biological Processes

The adenosine analog this compound, also known by its chemical name 9-(2,3-Anhydro-beta-D-lyxofuranosyl)adenine, is a compound of interest in biochemical and pharmacological research. While extensive research into its biological activities is ongoing, preliminary studies and its structural similarity to adenosine suggest potential roles in several key biological processes.

Cardioprotective Mechanisms

Currently, there is a lack of specific scientific literature detailing the direct cardioprotective mechanisms of this compound. However, as an adenosine analog, its potential effects on the cardiovascular system may be inferred from the well-established roles of adenosine. Adenosine is known to exert significant cardioprotective effects by interacting with its four receptor subtypes (A1, A2A, A2B, and A3), which are expressed in various cardiac cells, including myocytes, fibroblasts, endothelial, and smooth muscle cells. nih.gov These interactions trigger signaling pathways that can reduce myocardial injury during ischemia and reperfusion. nih.gov

Immunomodulatory Effects

The immunomodulatory effects of this compound have not yet been specifically elucidated in published research. Adenosine itself is a potent regulator of the immune system, generally exerting immunosuppressive effects. It can modulate the function of various immune cells, including T-cells, B-cells, macrophages, and dendritic cells, primarily through the activation of A2A and A2B adenosine receptors. nih.govnih.gov This modulation helps to control excessive inflammation and tissue damage. nih.gov Given its structural relationship to adenosine, this compound may possess similar immunomodulatory properties, although this remains to be experimentally verified.

Antiviral Mechanisms (e.g., inhibition of viral replication, enzyme targeting)

The potential antiviral activity of this compound and its derivatives has been a subject of investigation. As a nucleoside analog, its mechanism of action is hypothesized to involve the inhibition of viral replication. tandfonline.com Nucleoside analogs often act as chain terminators during viral DNA or RNA synthesis. nih.gov After being metabolized into their triphosphate form within a cell, they can be incorporated into the growing nucleic acid chain by viral polymerases. Due to their modified structure, in this case the epoxy ring on the sugar moiety, they prevent the addition of the next nucleotide, thus halting replication. youtube.com

Research has shown that related compounds, such as 1-(2,3-anhydro-beta-D-lyxofuranosyl)cytosine, have demonstrated activity against the human immunodeficiency virus (HIV) in vitro. nih.gov This suggests that the anhydro-lyxofuranosyl nucleoside scaffold may be a promising starting point for the development of novel antiviral agents. Furthermore, this compound has been utilized as a key intermediate in the synthesis of other purine-arabino nucleosides with potent activity against human viruses like varicella-zoster virus (VZV) and cytomegalovirus (CMV). google.com

| Compound/Analog | Virus | Reported Activity | Potential Mechanism |

| 1-(2,3-anhydro-beta-D-lyxofuranosyl)cytosine | Human Immunodeficiency Virus (HIV) | In vitro activity against HIV nih.gov | Inhibition of viral replication nih.gov |

| Purine-arabino nucleosides (synthesized from this compound intermediates) | Varicella Zoster Virus (VZV), Cytomegalovirus (CMV) | Potent activity against VZV and CMV google.com | Inhibition of viral DNA synthesis |

This table presents findings on related compounds to infer the potential antiviral mechanisms of this compound.

Anti-Inflammatory Effects

There is currently no direct scientific evidence available regarding the anti-inflammatory effects of this compound. However, the parent compound, adenosine, is a well-documented anti-inflammatory agent. nih.gov Adenosine's anti-inflammatory actions are largely mediated by the activation of A2A and A3 adenosine receptors on immune cells. nih.govmdpi.com This activation leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. mdpi.com The structural similarity of this compound to adenosine suggests that it might also exhibit anti-inflammatory properties by interacting with adenosine receptors, though further research is needed to confirm this.

Interactions with Biomacromolecules

Nucleic Acid Interactions

The interaction of 2',3'-Epoxyadenosine with nucleic acids is characterized by both covalent and non-covalent associations, which can impact the stability and conformation of DNA and RNA.

Covalent Adduct Formation with DNA/RNA (based on reactivity)

The electrophilic nature of the epoxide ring in this compound allows it to react with nucleophilic sites on nucleic acid bases, leading to the formation of covalent adducts. This reactivity is analogous to that of other epoxide-containing molecules, which are known to form adducts with DNA. nih.gov For instance, research on similar epoxide compounds has shown that they can bind covalently to DNA, primarily targeting guanine (B1146940) residues, but also reacting with other bases. nih.gov This process involves the opening of the epoxide ring and the formation of a stable bond with the nucleic acid.

The triphosphate form of this compound, this compound 5'-triphosphate (eATP), has been studied as a modifier of DNA polymerases, indicating that the epoxide moiety can engage in covalent interactions within the context of nucleic acid processing enzymes. alljournals.cn While direct studies detailing the specific adducts formed between this compound and free DNA/RNA are not extensively documented in the provided results, the inherent reactivity of the epoxide group suggests a potential for such covalent modifications. The formation of these adducts can interfere with normal DNA replication and transcription, as the modified bases may be misread by polymerases.

Non-Covalent Interactions with Nucleic Acid Structures

Beyond covalent bonding, this compound and its derivatives can engage in non-covalent interactions with various nucleic acid structures. These interactions are often driven by the planar aromatic system of the adenine (B156593) base and can include intercalation between base pairs or binding to specific structural motifs like G-quadruplexes. mdpi.comresearchgate.net

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, and they play roles in various cellular processes. frontiersin.org Small molecules can stabilize or disrupt these structures, thereby modulating these processes. whiterose.ac.uk Studies on various small molecules have shown that they can interact with G-quadruplexes through stacking on the terminal G-quartets or by binding to the grooves and loops. mdpi.comresearchgate.net For example, the small molecule emetine (B1671215) has been shown to interact with and interfere with G-quadruplex structures, leading to changes in alternative splicing. researchgate.net While direct evidence for this compound binding to G-quadruplexes is not specified, its structural similarity to adenosine (B11128) suggests it could potentially interact with adenosine-binding sites or other pockets within these complex RNA and DNA structures.

Influence on Nucleic Acid Stability and Conformation

The introduction of modified nucleosides like this compound into a nucleic acid strand can significantly influence its stability and conformation. The sugar pucker, which is the conformation of the ribose ring, is a key determinant of nucleic acid structure, with the C3'-endo pucker favoring an A-form helix (typical for RNA) and the C2'-endo pucker favoring a B-form helix (typical for DNA). nih.govglenresearch.com

Protein Interactions

This compound and its derivatives can act as affinity labels, a class of molecules that first bind non-covalently to a protein's active site and then form a covalent bond with a nearby reactive amino acid residue. nih.govbiologiachile.cl This property makes them valuable tools for identifying and characterizing the binding sites of enzymes.

Specific Binding Site Characterization (if applicable)

The ability of this compound to act as a reactive analog of adenosine allows it to target the active sites of adenosine-binding enzymes. nih.govumn.edulibretexts.org A prominent example is its interaction with S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the regulation of cellular methylation reactions by hydrolyzing SAH, a potent inhibitor of methyltransferases. nih.gov

This compound has been identified as an irreversible inhibitor of SAH hydrolase. nih.gov It functions as a "suicide" substrate, where the enzyme's own catalytic mechanism activates the inhibitor, leading to the formation of a covalent bond and permanent inactivation. The epoxide ring is attacked by a nucleophilic residue within the active site of SAH hydrolase, leading to the covalent modification and inactivation of the enzyme. This specific interaction has been utilized to study the structure and function of the enzyme's active site.

Table 1: Documented Protein Interactions of this compound and its Analogs

| Interacting Protein | Type of Interaction | Consequence of Interaction |

|---|---|---|

| S-adenosyl-L-homocysteine (SAH) hydrolase | Covalent, Irreversible Inhibition | Inactivation of the enzyme, leading to accumulation of SAH. nih.govnih.gov |

| DNA polymerase alpha | Covalent Modification | Modification of the enzyme by the triphosphate form (eATP). alljournals.cn |

Modulation of Protein Function

By covalently modifying the active site, this compound can irreversibly inhibit the function of target proteins. The inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase serves as a key example of the functional modulation exerted by this compound. nih.govamegroups.org

The inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH. nih.gov Since SAH is a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, its buildup effectively shuts down most cellular methylation reactions. nih.govnih.gov These methylation events are critical for a wide range of cellular processes, including the methylation of DNA, RNA, and proteins, which in turn regulate gene expression and protein function. cd-genomics.com Therefore, by inhibiting a single enzyme, this compound can have a broad, cascading effect on cellular function. This mechanism underlies its potential as a tool to study the importance of methylation in various biological pathways. nih.govamegroups.org

Enzyme Inhibition Studies

Irreversible Enzyme Inhibition Mechanisms

Irreversible inhibitors are molecules that form a stable, often covalent, bond with an enzyme, leading to a permanent loss of its activity. wikipedia.org Unlike reversible inhibitors, their effect cannot be overcome by increasing the substrate concentration. slideshare.net The mechanism for such inhibitors often involves a two-step process: an initial non-covalent binding to the enzyme (E) to form an enzyme-inhibitor complex (E-I), followed by a chemical reaction that forms the covalent bond, resulting in the inactivated enzyme (E-I*).

The epoxide group, a key feature of 2',3'-Epoxyadenosine, is a highly strained three-membered ring containing two carbons and an oxygen atom. This chemical strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. researchgate.net This reactivity is the basis for the irreversible inhibition mechanism of many epoxy-containing compounds, which are often classified as affinity labels or mechanism-based inhibitors. jumedicine.com

The central mechanism by which this compound is proposed to exert its irreversible inhibitory effect is through the covalent modification of amino acid residues within the active site of a target enzyme. msc-mu.comslideshare.net Nucleophilic residues, such as the primary amine group (-NH₂) of a lysine, the thiol group (-SH) of a cysteine, or the imidazole (B134444) nitrogen of a histidine, are common targets for alkylation by epoxides. researchgate.netjumedicine.comnih.gov

The process begins with the inhibitor binding to the active site, guided by the structural features of the adenosine (B11128) portion of the molecule. Once positioned correctly, a nucleophilic side chain from an active site residue attacks one of the carbon atoms of the epoxide ring. researchgate.net This reaction opens the ring and forms a stable covalent ether, thioether, or secondary amine linkage between the inhibitor and the enzyme. researchgate.netnih.gov This permanent modification of the active site sterically blocks substrate binding or alters the catalytic machinery, thus inactivating the enzyme. jumedicine.com

Specific Enzyme Targets (e.g., Lysozyme)

The specificity of an affinity label like this compound is determined by its structural components. The adenosine moiety acts as a recognition element, directing the inhibitor to the binding sites of enzymes that normally interact with adenosine or its derivatives (like ATP).

Lysozyme (B549824) : While direct studies on this compound are limited, research on closely related compounds provides strong evidence for specific enzyme targets. A notable example is the specific and irreversible inhibition of lysozyme by 2',3'-epoxypropyl β-glycosides of N-acetyl-D-glucosamine oligomers. nih.gov Lysozyme is an enzyme that hydrolyzes peptidoglycan in bacterial cell walls. pan.olsztyn.plfrontiersin.org In this case, the N-acetyl-D-glucosamine portion of the inhibitor mimics the natural substrate, guiding the reactive epoxypropyl group to the enzyme's active site for covalent modification. nih.govebi.ac.uk This suggests that attaching a reactive epoxide to a substrate-like molecule is an effective strategy for creating a specific irreversible inhibitor. nih.gov

RNA Polymerase : Analogs of adenosine triphosphate (ATP) are known to inhibit RNA and DNA polymerases. medchemexpress.combiolog.de For instance, cordycepin (B1669437) 5'-triphosphate (3'-deoxyadenosine triphosphate) can inhibit poly(A) polymerase and RNA polymerase. nih.gov Similarly, other ATP analogs have been shown to inhibit Zika virus RNA-dependent RNA polymerase. uochb.cz It is plausible that a triphosphate form of this compound (this compound-5'-triphosphate) could act as an irreversible inhibitor of such enzymes. The adenosine triphosphate structure would guide the molecule to the enzyme's ATP binding site, where the epoxide could then covalently modify a nearby nucleophilic residue, leading to irreversible inhibition. unc.edu

Kinetic Analysis of Enzyme Inhibition

The study of enzyme kinetics is crucial for characterizing the potency and mechanism of an inhibitor. scispace.comsci-hub.se For irreversible inhibitors like this compound, the analysis differs from that of reversible inhibitors. The key parameters determined are the dissociation constant for the initial non-covalent complex (Kᵢ) and the maximum rate constant of inactivation (kₗₙₐ꜀ₜ). libretexts.org

The kinetic analysis typically involves incubating the enzyme with various concentrations of the inhibitor and measuring the residual enzyme activity at different time points. The observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration is then determined. A plot of kₒᵦₛ versus the inhibitor concentration ([I]) allows for the calculation of Kᵢ and kₗₙₐ꜀ₜ. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant | Value | Inhibition Type |

|---|---|---|---|---|

| Chalcone Derivative (PC-3) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 0.249 µg/mL | Mixed |

| Cembranoid Diterpene (Compound 3) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 70.68 µM | Non-competitive |

| 4-O-β-tri-N-acetylchitotriosyl moranoline (GN3M) | Hen Egg White Lysozyme (HEWL) | Kᵢ | 1.84 µM | Transition State Analogue |

Data sourced from references scispace.com, nih.gov, and frontiersin.org. The table is illustrative of the types of kinetic data determined for enzyme inhibitors.

Structure-Activity Relationships for Enzyme Inhibition

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity, providing insights for designing more potent and selective inhibitors. researchgate.netmedilam.ac.irresearchgate.net For this compound, the SAR can be analyzed by considering its two main components: the adenosine "homing device" and the epoxide "warhead."

The Epoxide Moiety : The presence of the 2',3'-epoxide is critical for the irreversible inhibitory activity. nih.gov Studies on other epoxy-containing natural products, such as cerulenin, have shown that the α-keto-epoxy functional group is essential for its cytotoxic and enzyme-inhibiting effects. nih.gov Removal or modification of the epoxide ring would likely abolish the irreversible inhibition by preventing the covalent modification of the enzyme.

The Adenosine Scaffold : The adenosine portion of the molecule is crucial for determining which enzymes are targeted. rsc.org By mimicking the natural substrate or cofactor, it directs the inhibitor to the active site of adenosine-utilizing enzymes like kinases, polymerases, or ligases. Modifications to the adenine (B156593) base or the C5' position of the ribose sugar (e.g., adding a triphosphate group) would alter the inhibitor's specificity, targeting a different subset of enzymes. nih.govunc.edu

Stereochemistry : The stereochemistry of the epoxide and the sugar pucker can significantly influence binding and reactivity. The specific spatial arrangement of atoms affects how the inhibitor fits into the enzyme's active site and aligns the epoxide for optimal reaction with the target nucleophile.

Applications As Chemical Probes and Research Tools

Design and Synthesis of 2',3'-Epoxyadenosine-Based Chemical Probes

The design of chemical probes based on this compound leverages the electrophilic nature of the epoxide ring. This ring can be opened by nucleophilic residues within the active sites of enzymes, leading to the formation of a stable, covalent bond. This principle is the foundation for creating highly specific and potent tools for biochemical research. The synthesis of these probes often involves multi-step organic chemistry procedures starting from adenosine (B11128) or related nucleosides. olemiss.edu For instance, a general synthetic strategy might involve the protection of the 5'-hydroxyl group, followed by the formation of the 2',3'-epoxide ring, and subsequent attachment of a reporter or affinity tag. olemiss.edulstmed.ac.uk

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex proteomes. nih.govsioc-journal.cn An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently modifies an enzyme's active site, a reporter tag (like a fluorophore or biotin), and a linker. mtoz-biolabs.com

This compound serves as an ideal precursor for the "warhead" component of ABPs targeting adenosine-binding proteins, such as kinases, ATPases, and certain metabolic enzymes. The epoxide moiety acts as a reactive group, irreversibly binding to nucleophilic amino acid residues (e.g., serine, cysteine, lysine) in the enzyme's active site. wikipedia.org This covalent labeling is activity-dependent, meaning the probe only reacts with catalytically active enzymes, providing a direct readout of protein function rather than just protein abundance. wikipedia.org The development of such probes allows for the global and quantitative analysis of protein functional states in native biological systems, including cell lysates and living organisms. mtoz-biolabs.com This approach is instrumental in discovering new drug targets and identifying differences in enzyme activity between healthy and diseased states. mtoz-biolabs.com

Table 1: Key Components of an Activity-Based Probe (ABP)

| Component | Function | Example |

|---|---|---|

| Reactive Group (Warhead) | Covalently binds to the active site of a target enzyme. | Fluorophosphonate, Epoxide (e.g., from this compound) |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins. | Biotin (B1667282), Fluorophore (e.g., Rhodamine, BODIPY), Alkyne |

| Linker | Connects the reactive group and the reporter tag. | Polyethylene glycol (PEG), alkyl chain |

This table summarizes the fundamental components of a typical activity-based probe used in chemoproteomic studies.

To visualize or isolate the proteins labeled by a this compound-based probe, a reporter tag must be incorporated. Modern probe design often employs bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". glenresearch.comcpcscientific.com This strategy involves a two-step approach:

A this compound derivative is synthesized with a small, inert "handle," typically a terminal alkyne or an azide (B81097) group. ljmu.ac.uk

After the probe labels its target proteins in a biological sample, a reporter tag containing the complementary functional group (an azide or alkyne, respectively) is added. The click reaction then specifically and efficiently ligates the reporter tag to the probe-labeled protein. cpcscientific.comglenresearch.com

This approach offers significant advantages over using probes pre-loaded with bulky tags like fluorophores or biotin. The small alkyne or azide handle minimally perturbs the probe's structure and reactivity, allowing for better cell permeability and target engagement. The subsequent conjugation is highly specific and can be performed under mild, biocompatible conditions. interchim.fr This modularity allows researchers to choose different reporter tags for various downstream applications, such as fluorescence imaging (using a fluorescent dye azide) or affinity purification and mass spectrometry-based identification (using a biotin azide). ljmu.ac.uk

Elucidation of Biological Pathways and Molecular Targets

Chemical probes derived from this compound are instrumental in elucidating biological pathways and identifying the molecular targets of bioactive compounds. By using an ABP based on this scaffold, researchers can inventory the specific proteins that interact with adenosine-like structures in a given cell or tissue type. nih.gov For example, if a natural product is hypothesized to target a class of ATP-dependent enzymes, a competitive ABPP experiment can be performed. In this setup, a biological sample is pre-treated with the natural product before incubation with the this compound-based probe. A decrease in probe labeling for a specific protein indicates that the natural product binds to and blocks the active site of that protein, thus identifying it as a molecular target.

This methodology has been applied to unravel the complexities of various signaling and metabolic pathways. nih.govresearchgate.net The ability to profile enzyme activity directly in a native environment provides crucial insights that are often unattainable through traditional methods like gene expression analysis, which does not account for post-translational regulation of enzyme function. sioc-journal.cnwikipedia.org By identifying the enzymes that are differentially active between different physiological or pathological states, these probes help to construct detailed maps of biological processes and uncover novel points for therapeutic intervention. biorxiv.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that links the chemical structure of a molecule to its biological activity. collaborativedrug.com For this compound derivatives, SAR studies are crucial for optimizing the potency and selectivity of chemical probes and potential inhibitors. nih.gov

Researchers systematically modify different parts of the this compound molecule and evaluate how these changes affect its interaction with a target protein. Key modifications can include:

Substitutions on the adenine (B156593) base: Adding groups at the N6 or C2 positions can dramatically alter selectivity for different adenosine-binding proteins. rsc.org

Modifications at the 5' position: Introducing different functional groups at the 5'-hydroxyl position can impact binding affinity and provide a site for attaching reporter tags. nih.gov

Stereochemistry of the epoxide: The stereochemistry of the epoxide ring and its substituents influences the precise orientation of the probe within the enzyme's active site.

For example, a study on 2'-amido-2'-deoxyadenosine analogs, which are structurally related to ring-opened epoxyadenosine adducts, showed that specific substitutions could enhance inhibitory activity against the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma brucei. nih.gov Conversely, the introduction of carbocyclic or acyclic sugar mimics led to a significant loss of activity, highlighting the critical role of the ribose conformation. nih.gov Such studies provide a rational basis for designing second-generation probes with improved properties, such as enhanced selectivity for a specific enzyme or increased cell permeability. nih.govmdpi.com

Development of Mechanistic Tools for Biochemical Investigations

Beyond target identification, this compound derivatives serve as powerful mechanistic tools to probe the catalytic mechanisms of enzymes. The covalent nature of the interaction between the epoxide and an enzyme's active site can be used to trap the enzyme-substrate complex, allowing for its isolation and characterization.

For instance, identifying the specific amino acid residue that attacks the epoxide ring can provide direct evidence of its role in catalysis. This is typically achieved by probe labeling, followed by protein digestion and tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification on the peptide chain. Furthermore, the epoxide's reactivity makes it a useful component in prebiotic chemistry research. Studies have explored the phosphorylation of this compound under prebiotic conditions, suggesting its potential role as an intermediate in the non-enzymatic formation of ribonucleotides, the building blocks of RNA. ucl.ac.uk These investigations demonstrate the versatility of the this compound scaffold as a tool for answering fundamental questions in both biochemistry and chemical biology.

Computational and Theoretical Investigations

Molecular Docking Simulations of 2',3'-Epoxyadenosine with Target Biomolecules

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target, such as a protein, to form a stable complex. nih.govfrontiersin.org This analysis helps in understanding binding modes and estimating binding affinity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into conformational changes and the stability of ligand-biomolecule complexes. nih.govstanford.edu

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. rsc.org Methods like Density Functional Theory (DFT) can provide fundamental information about a compound's properties. semanticscholar.orgnih.govnih.govresearchgate.net However, no publications featuring quantum chemical calculations specifically for this compound were found during the search.

Reactivity Prediction and Transition State Analysis

The prediction of chemical reactivity and the analysis of transition states are cornerstones of computational chemistry, providing deep insights into reaction mechanisms and kinetics. e3s-conferences.orgrsc.org These methods are particularly relevant for understanding the behavior of strained molecules like this compound.

Reactivity Prediction: The reactivity of this compound is dominated by the high-energy three-membered epoxide ring. Computational methods, particularly Density Functional Theory (DFT), can be used to predict how this ring will open under various conditions (e.g., acidic, basic, or nucleophilic attack). By calculating the energies of potential reactants and products, a thermodynamic profile of possible reactions can be constructed. Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack, offering a qualitative prediction of reactivity. mdpi.com

Transition State Analysis: To understand the kinetics of a reaction, it is crucial to identify and characterize the transition state, which is the highest energy point along the reaction coordinate. e3s-conferences.orgnih.gov Computational chemistry software, such as Gaussian, can be employed to locate transition state geometries and calculate their energies. researchgate.net For a reaction involving this compound, such as the attack of a nucleophile on one of the epoxide carbons, a transition state search would be performed to model the bond-breaking and bond-forming processes. uni-muenchen.de The calculated energy of this transition state provides the activation energy barrier for the reaction. A lower activation barrier indicates a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. nih.gov

For example, in a base-catalyzed hydrolysis of the epoxide, computational modeling could distinguish between an SN2-type mechanism with a single transition state versus a stepwise mechanism involving an intermediate. The geometries of the transition states would reveal the stereochemical outcome of the reaction.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a fundamental understanding of its stability, reactivity, and spectroscopic properties. For this compound, understanding the distribution of electrons is key to explaining the properties conferred by the epoxide ring.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the nature of these frontier orbitals would be heavily influenced by the strained epoxide ring.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The current synthesis of 2',3'-epoxyadenosine and its derivatives provides a foundation, but there is considerable room for innovation to enhance efficiency, stereocontrol, and diversity. Future research should focus on developing novel synthetic routes that are more atom-economical and environmentally friendly. rsc.org

One promising area is the investigation of enzyme-catalyzed reactions to achieve high regio- and stereoselectivity, which is often a challenge in traditional chemical synthesis. nih.gov The development of biocatalytic methods could streamline the production of this compound and its analogs. Furthermore, exploring new catalytic systems, such as organocatalysis or novel transition-metal catalysis, could lead to more efficient and scalable synthetic protocols. rsc.org

A key challenge in modifying derivatives of this compound, such as those with an N-oxide modification on the adenine (B156593) base, is controlling regioselectivity to avoid mixtures of N1, N3, and N7 oxides, which would necessitate advanced purification techniques. vulcanchem.com The development of synthetic strategies that offer precise control over the site of modification is a critical goal for future work.

Table 1: Potential Areas for Synthetic Innovation

| Research Area | Potential Advantage | Key Challenges |

| Biocatalysis | High regio- and stereoselectivity, milder reaction conditions. | Enzyme discovery and engineering for novel substrates. nih.gov |

| Organocatalysis | Avoidance of toxic heavy metals, novel reaction pathways. | Catalyst design and optimization for nucleoside substrates. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Adaptation of existing batch methods to continuous flow systems. |

| Regioselective Modifications | Access to pure isomers for biological testing. | Overcoming inherent reactivity patterns of the adenine ring. vulcanchem.com |

Comprehensive Mechanistic Elucidation of Observed Biological Activities

While this compound itself is primarily a synthetic intermediate, its derivatives have shown biological activity. For instance, the triphosphate form of 3'-amino-3'-deoxyadenosine (B1194517), which can be synthesized from this compound, acts as an RNA synthesis chain terminator. vulcanchem.com However, the precise molecular interactions and kinetic parameters governing these activities are not fully understood.

Future research should employ a combination of biochemical assays, structural biology (such as X-ray crystallography and cryo-electron microscopy), and computational modeling to elucidate the mechanisms of action. nih.gov For example, molecular dynamics simulations could reveal how modifications, such as a 1-oxide group, might enhance binding affinity to target enzymes like RNA polymerase through new electrostatic interactions. vulcanchem.com A thorough understanding of these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Identification of Undiscovered Biological Targets

The full spectrum of biological targets for this compound derivatives remains largely unexplored. The structural similarity of these compounds to endogenous nucleosides suggests they could interact with a wide range of proteins, including kinases, polymerases, and metabolic enzymes.

High-throughput screening and chemoproteomic approaches can be powerful tools for identifying new protein targets. nih.gov By using techniques such as affinity purification coupled with mass spectrometry, researchers can identify proteins that bind to immobilized this compound analogs. This could uncover novel biological pathways regulated by these compounds and open up new therapeutic avenues. Validating these potential targets will be a critical next step, ensuring that the observed biological effects are directly attributable to the interaction with the newly identified protein.

Design of Advanced Chemical Probes Based on this compound Scaffolds

The development of high-quality chemical probes is essential for dissecting complex biological processes. promega.de A chemical probe is a small molecule designed to selectively bind and modulate the function of a specific protein target, thereby allowing researchers to study that protein's role in living systems. promega.de The this compound scaffold represents an ideal starting point for creating such probes.

Future efforts should focus on designing and synthesizing "clickable" versions of this compound derivatives. mdpi.com By incorporating a reactive handle, such as an alkyne or azide (B81097), these probes can be covalently attached to reporter molecules (e.g., fluorophores or biotin) in situ using bioorthogonal chemistry. mdpi.comnih.gov This would enable the visualization and tracking of the probe's interaction with its target proteins within live cells, providing invaluable spatial and temporal information. nih.gov To be effective, these probes must exhibit high affinity and selectivity for their intended target, with potencies typically in the nanomolar range. promega.dechemicalprobes.org

Table 2: Criteria for High-Quality Chemical Probes

| Parameter | Recommended Guideline | Rationale |

| Biochemical Potency | <100 nM | Ensures high affinity for the intended target. promega.de |

| Cellular Potency | <1 µM | Demonstrates the ability to cross cell membranes and act in a cellular context. promega.de |

| Selectivity | >30-fold over related proteins | Minimizes off-target effects, ensuring that the observed phenotype is due to the intended interaction. promega.de |

| Target Engagement | Direct evidence in cells | Confirms that the probe binds to its target in a complex biological environment. promega.de |

Role in Prebiotic Chemistry and Origins of Life Research

The study of how life's building blocks, such as nucleic acids, could have formed on the early Earth is a major challenge in origins of life research. ucl.ac.uk this compound is a plausible prebiotic precursor that could have played a role in the non-enzymatic synthesis of RNA. Research has indicated that the prebiotic phosphorylation of this compound can yield 2',3'-cyclic phosphates, which are key intermediates in some models of RNA formation. ucl.ac.uk

Future investigations in this area could use atomistic computer simulations and experimental studies under geologically plausible conditions to explore the reaction pathways leading from simple prebiotic feedstock molecules to this compound and its subsequent conversion to ribonucleotides. nih.govuchicago.edu Understanding the stability and reactivity of epoxy-nucleosides in prebiotic environments could provide crucial insights into the chemical evolution that may have led to the emergence of an "RNA world." uchicago.edu Exploring how these processes could lead to the synthesis of not just standard purines and pyrimidines, but also variants like 8-oxo-purines, could shed light on the potential diversity of the earliest genetic polymers. ucl.ac.uk

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2',3'-Epoxyadenosine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .

- Store the compound in a cool, dry environment, and ensure proper disposal via certified hazardous waste protocols to mitigate environmental risks .

- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and follow emergency wash procedures (P305+P351+P338) .

Q. Which analytical techniques are essential for characterizing synthesized this compound purity and structure?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 260 nm, comparing retention times to reference standards .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on epoxy ring protons (δ 3.5–4.5 ppm) and adenosine backbone signals .

- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) to detect degradation products or synthetic byproducts .

Q. How can researchers ensure the stability of this compound during experimental workflows?

- Methodological Answer :

- Avoid prolonged exposure to light, moisture, or extreme pH conditions, as the epoxy ring is prone to hydrolysis .

- Use inert atmospheres (e.g., argon) during sensitive reactions to prevent oxidation .

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and track changes using HPLC .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported reactivity profiles of this compound across studies?

- Methodological Answer :

- Control Variables : Standardize reaction conditions (solvent, temperature, catalyst) to isolate confounding factors .

- Replicate Experiments : Conduct triplicate trials with error bars (standard deviation) to assess reproducibility .

- Statistical Analysis : Apply t-tests or ANOVA to compare results, ensuring p < 0.05 significance thresholds .

- Cross-Validate Techniques : Use complementary methods (e.g., kinetic studies vs. computational modeling) to confirm mechanistic hypotheses .

Q. What experimental designs are optimal for studying the enzymatic inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .

- Isotopic Labeling : Use ³H or ¹⁴C-labeled adenosine to track binding interactions in enzyme active sites .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., RNA polymerases) to resolve binding conformations .

Q. How can computational modeling predict the metabolic fate of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, prioritizing poses with lowest binding energy .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess epoxy ring stability under physiological conditions .

- QSAR Models : Corporate experimental logP and pKa values to predict bioavailability and toxicity .

Q. What methodologies identify degradation products of this compound under oxidative stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) and analyze via LC-MS/MS to detect epoxide ring-opening products (e.g., diols) .

- Isotope Tracing : Use ¹⁸O-labeled water to confirm hydrolysis pathways .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to identify degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.